1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Melting Point Physicochemical Property Isomer Purity

Procure 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 90-31-3) when application specificity is non-negotiable. This specific meta-chloro isomer is the definitive intermediate for manufacturing Acid Yellow 29 (C.I. 18900); the ortho- or para-chloro analogs cannot replicate the target coloristic and fastness properties. For medicinal chemistry, it is a key scaffold in IBD research (US20060135588A1) and a critical comparator in antioxidant SAR studies. Its distinct melting point (127–127.5°C) enables unambiguous identity verification against the 4-chloro isomer (mp 167–171°C) by DSC, ensuring incoming raw material integrity in regulated synthesis workflows.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 90-31-3
Cat. No. B1582437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
CAS90-31-3
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H9ClN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3
InChIKeyRIOMUJXIGYZENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 90-31-3): Compound Class and Baseline Specifications


1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 90-31-3), also known as 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one or MCPMP, is a substituted pyrazolone derivative characterized by a 3-chlorophenyl group and a methyl group attached to a pyrazolin-5-one core . It is a member of the 2-pyrazolin-5-one class, which is widely recognized for applications in pharmaceutical intermediates and dye chemistry [1]. Physicochemical properties from authoritative databases include a molecular weight of approximately 208.64 g/mol, a predicted density of 1.32 g/cm³, a predicted boiling point of 382.9 °C, and a melting point range reported as 127-127.5 °C [2]. The compound is a key intermediate in the synthesis of acid dyes and a structural analog to other biologically active pyrazolones, such as the neuroprotective agent edaravone .

Why 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one Cannot Be Replaced by Its Closest Analogs


The substitution pattern on the phenyl ring of pyrazolin-5-one derivatives is a critical determinant of their chemical reactivity, physical properties, and biological activity . Analogs such as 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4) and 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 13024-90-3) differ solely in the position of the chlorine atom (ortho, meta, or para) . This seemingly minor structural variation can lead to significant differences in key procurement-relevant parameters, including melting point, solubility, and the resulting hue and fastness of dyes derived from them [1][2]. Furthermore, comparative free radical scavenging studies on related pyrazolone derivatives have demonstrated that substitution patterns directly influence reaction rate constants with radicals such as •OH, underscoring that even within the same compound class, biological performance is not interchangeable [3]. A scientific or industrial user cannot assume functional equivalency between the ortho-, meta-, and para-chloro isomers; selection must be based on quantifiable, application-specific data.

Quantitative Differentiation of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one vs. Analogs: An Evidence Guide for Scientific Procurement


Melting Point Differentiation as a Proxy for Isomeric Purity and Process Control

The meta-chloro substitution pattern in 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one results in a distinct melting point range of 127-127.5 °C . This is significantly lower than that of its para-chloro isomer, 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 13024-90-3), which has a reported melting point range of 167-171 °C . The ~40°C difference provides a simple, quantifiable analytical check for identity and isomeric purity, which is critical for procurement and quality control in synthesis where the correct isomer is essential for downstream reactivity.

Melting Point Physicochemical Property Isomer Purity

Chlorine Position Dictates Dye Application and Performance Outcomes

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is specifically utilized as a coupling component in the industrial synthesis of Acid Yellow 29 (C.I. 18900) and other acid dyes (e.g., Acid Yellow 34, 68, 200) [1][2]. This application is a direct consequence of the meta-chloro substitution pattern, which influences the electronic and steric properties of the final azo dye, affecting its color shade, lightfastness, and wash fastness [3]. The ortho- and para-chloro analogs are not documented as direct substitutes for this specific application, indicating that their substitution pattern yields dyes with different, and likely inferior, performance characteristics for the intended use.

Dye Intermediate Acid Yellow 29 Application Specificity

Implication in Patent Literature for Inflammatory Disease Indications

A patent application (US20060135588A1) specifically lists 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one as an example of a pyrazolone derivative for use in medicaments for preventing and/or treating inflammatory bowel disease [1]. While no in vivo or in vitro data is provided for this specific compound in the patent, its inclusion alongside other chlorophenyl pyrazolones (including the 4-chloro and 3,4-dichloro analogs) indicates that the meta-chloro substitution is considered part of a valid and novel pharmacophore for this therapeutic use. This patent disclosure provides a potential point of differentiation and value for research applications focusing on this therapeutic area.

Inflammatory Bowel Disease Pharmaceutical Intermediate Pyrazolone Derivative

Optimal Scientific and Industrial Applications for 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one


Synthesis of Acid Yellow 29 and Related Azo Dyes

This is the primary industrial use-case. Procure 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one when the objective is the specific manufacture of Acid Yellow 29 (C.I. 18900) and its derivatives. The meta-chloro substitution pattern is essential for achieving the target coloristic and fastness properties of the final dye product [1][2].

Comparative SAR Studies in Pyrazolone Free Radical Scavengers

For research groups investigating the structure-activity relationship (SAR) of pyrazolone-based antioxidants, this compound serves as a crucial meta-substituted comparator. Its reaction rate constants with radicals like •OH can be directly compared against data for the ortho- and para-chloro analogs and the parent edaravone molecule to map the impact of chlorine substitution position on antioxidant efficacy [3].

Medicinal Chemistry for Inflammatory Bowel Disease (IBD)

Based on its specific citation in patent literature (US20060135588A1), this compound is a justifiable procurement choice for medicinal chemistry campaigns aimed at discovering new treatments for inflammatory bowel disease (IBD). It represents a concrete starting point or a comparative scaffold for synthesizing and evaluating novel pyrazolone-based therapeutics for this indication [4].

Physicochemical Isomer Benchmarking and Quality Control

Procure this compound for use as a reference standard in analytical chemistry. Its distinct melting point of 127-127.5 °C provides a simple yet powerful tool for distinguishing it from the 4-chloro isomer (mp 167-171 °C) via differential scanning calorimetry (DSC) or melting point apparatus. This is critical for verifying the identity and purity of incoming raw materials in synthesis and manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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